molecular formula C11H15NO2 B12576340 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine CAS No. 194363-45-6

3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine

Cat. No.: B12576340
CAS No.: 194363-45-6
M. Wt: 193.24 g/mol
InChI Key: OJFBPMMCHLOJEA-UHFFFAOYSA-N
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Description

3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine is an organic compound characterized by a four-membered ring containing two oxygen atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine typically involves the reaction of tert-butylamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles to form stable products. The presence of the tert-butyl and phenyl groups influences its reactivity and stability, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butyl-4-phenyl-1,2,3-dioxazetidine is unique due to its four-membered ring structure containing both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, making it valuable in various synthetic applications. Its stability and reactivity are influenced by the tert-butyl and phenyl groups, setting it apart from other similar compounds .

Properties

CAS No.

194363-45-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-tert-butyl-4-phenyldioxazetidine

InChI

InChI=1S/C11H15NO2/c1-11(2,3)12-10(13-14-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

OJFBPMMCHLOJEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(OO1)C2=CC=CC=C2

Origin of Product

United States

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